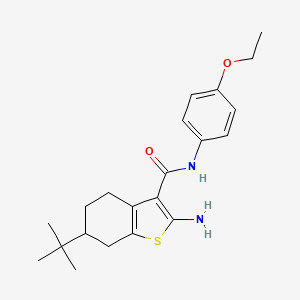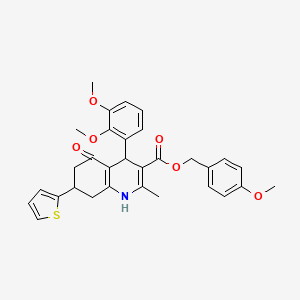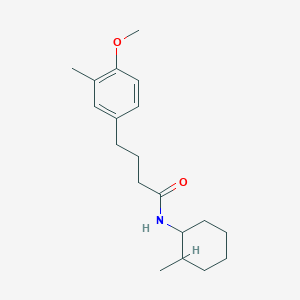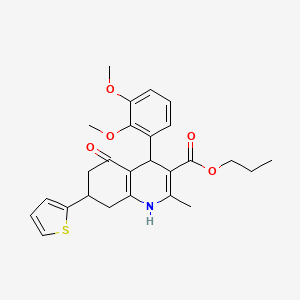![molecular formula C15H26N4 B3983539 1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropylpiperazine](/img/structure/B3983539.png)
1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropylpiperazine
Vue d'ensemble
Description
1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropylpiperazine is a chemical compound with potential applications in scientific research. It belongs to the class of piperazine derivatives and has been studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropylpiperazine is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. This leads to an increase in the inhibitory neurotransmitter activity, resulting in the observed anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which leads to an increase in the inhibitory neurotransmitter activity. It has also been shown to reduce the levels of glutamate, which is an excitatory neurotransmitter. This leads to a decrease in the excitatory neurotransmitter activity, resulting in the observed anticonvulsant, anxiolytic, and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropylpiperazine in lab experiments include its potential applications in the study of anxiety disorders, epilepsy, and neuropathic pain. It has also been shown to exhibit anticonvulsant, anxiolytic, and analgesic properties in animal models, making it a promising compound for further research.
The limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works and its potential applications in scientific research.
Orientations Futures
There are several future directions for the study of 1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropylpiperazine. These include:
1. Further investigation of its potential applications in the treatment of anxiety disorders, epilepsy, and neuropathic pain.
2. Studies to understand the mechanism of action of this compound.
3. Development of new derivatives of this compound to improve its pharmacological properties.
4. Investigation of the potential side effects of this compound.
Conclusion
This compound is a promising compound with potential applications in scientific research. It has been shown to exhibit anticonvulsant, anxiolytic, and analgesic properties in animal models. Further research is needed to fully understand its mechanism of action and its potential applications in the treatment of anxiety disorders, epilepsy, and neuropathic pain. The development of new derivatives of this compound may also lead to improved pharmacological properties.
Applications De Recherche Scientifique
1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-isopropylpiperazine has been studied for its potential applications in scientific research. It has been found to exhibit anticonvulsant, anxiolytic, and analgesic properties in animal models. It has also been studied for its potential use in the treatment of anxiety disorders, epilepsy, and neuropathic pain.
Propriétés
IUPAC Name |
1-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]-4-propan-2-ylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4/c1-5-6-19-12-15(14(4)16-19)11-17-7-9-18(10-8-17)13(2)3/h5,12-13H,1,6-11H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAVNCFFIKFVMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2CCN(CC2)C(C)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-methoxyphenyl)-2-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3983457.png)


![2-[(4-chloro-3-methylphenoxy)acetyl]-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-3-ol](/img/structure/B3983469.png)

![10-acetyl-3-[4-(dimethylamino)phenyl]-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3983481.png)


![3-[(4-methylphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B3983490.png)
![N~1~-(sec-butyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3983501.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]butanoic acid](/img/structure/B3983509.png)


